molecular formula C11H20N2O B2363147 1-(Cyclopentylcarbonyl)-1,4-diazepane CAS No. 923176-98-1

1-(Cyclopentylcarbonyl)-1,4-diazepane

Cat. No. B2363147
CAS RN: 923176-98-1
M. Wt: 196.294
InChI Key: IAKLBIUEDKQHMB-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its role or use in scientific research or industry .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions, catalysts, and conditions. The yield and efficiency of the synthesis process are also important factors .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted using computational chemistry .

Mechanism of Action

The mechanism of action describes how the compound interacts with other molecules at the atomic or molecular level. This is particularly relevant for compounds used in biology or medicine .

Safety and Hazards

The safety and hazards of a compound are typically provided in a Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, or areas of research that need further exploration. This could be based on the compound’s properties, its mechanism of action, or its role in a biological system .

properties

IUPAC Name

cyclopentyl(1,4-diazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(10-4-1-2-5-10)13-8-3-6-12-7-9-13/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKLBIUEDKQHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopentylcarbonyl)-1,4-diazepane

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